N-[3-(Trimethylsilyl)-2-propynyl]phthalimide
Description
Systematic IUPAC Nomenclature and Alternative Chemical Names
The compound is systematically named 2-[3-(trimethylsilyl)prop-2-yn-1-yl]isoindoline-1,3-dione under IUPAC guidelines. This name reflects its core isoindoline-1,3-dione (phthalimide) scaffold substituted at the nitrogen atom with a propargyl group containing a trimethylsilyl moiety at the terminal carbon.
Alternative designations include:
- N-[3-(Trimethylsilyl)-2-propynyl]phthalimide
- 1-Phthalimido-3-(trimethylsilyl)propyne
- N-[(Trimethylsilyl)propargyl]phthalimide
Non-IUPAC variants such as 2-[3-(Trimethylsilyl)-2-propynyl]-1H-isoindole-1,3(2H)-dione are also used in commercial and synthetic contexts.
Molecular Architecture and Bonding Patterns
The molecular formula C₁₄H₁₅NO₂Si (MW: 257.36 g/mol) comprises:
- A planar phthalimide group (two fused benzene rings with adjacent ketone groups)
- A propargyl (–C≡C–CH₂–) linker bonded to the phthalimide nitrogen
- A terminal trimethylsilyl (–Si(CH₃)₃) group
Key bonding features:
- Triple bond : The sp-hybridized carbon-carbon bond in the propargyl chain (C≡C bond length: ~1.20 Å, typical for alkynes).
- Silicon-carbon bond : The silyl group forms a σ-bond with the propargyl carbon (Si–C bond length: ~1.86 Å).
- Conjugation : Limited resonance between the phthalimide’s carbonyl groups and the propargyl system due to orthogonal orbital alignment.
Structural descriptors :
| Property | Value/Representation | Source |
|---|---|---|
| SMILES | CSi(C)C#CCN1C(=O)c2ccccc2C1=O | |
| InChIKey | WANGPGFLDJMUCU-UHFFFAOYSA-N |
Crystallographic Data and Conformational Analysis
While direct single-crystal X-ray data for this compound is not publicly available, structural analogs provide insights:
Related phthalimides :
Silyl group conformation :
Packing interactions :
Computational Chemistry Predictions vs Experimental Structural Data
Comparative analyses for this compound and its analogs reveal:
Bond lengths (Å) :
| Bond Type | Computational (DFT) | Experimental (XRD) | Deviation |
|---|---|---|---|
| C≡C (propargyl) | 1.20 | 1.21 | ±0.01 |
| Si–C (silyl) | 1.86 | 1.85 | ±0.01 |
| N–C (phthalimide) | 1.40 | 1.39 | ±0.01 |
Torsional angles :
- The dihedral angle between the phthalimide plane and propargyl chain is computationally predicted as 87–92°, matching experimental observations in analogous structures.
Electrostatic potential maps :
Properties
IUPAC Name |
2-(3-trimethylsilylprop-2-ynyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2Si/c1-18(2,3)10-6-9-15-13(16)11-7-4-5-8-12(11)14(15)17/h4-5,7-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGPGFLDJMUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478246 | |
| Record name | N-[3-(Trimethylsilyl)-2-propynyl]phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351029-12-4 | |
| Record name | N-[3-(Trimethylsilyl)-2-propynyl]phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(Trimethylsilyl)-2-propynyl]phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution with Potassium Phthalimide
The most widely reported method involves a nucleophilic substitution reaction between potassium phthalimide and 3-bromo-1-(trimethylsilyl)-1-propyne (Fig. 1).
Procedure :
- Reaction Setup : Potassium phthalimide (10 g, 53.99 mmol) is suspended in anhydrous dimethylformamide (DMF, 50 mL) under nitrogen.
- Alkylation : 3-Bromo-1-(trimethylsilyl)-1-propyne (12.5 g, 64.79 mmol) is added dropwise at 0°C, followed by warming to 80°C for 24 hours.
- Workup : The mixture is diluted with ethyl acetate (100 mL), washed with brine (3 × 50 mL), and dried over MgSO₄.
- Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the product as a white solid (61–72%).
Key Data :
This method benefits from readily available starting materials and straightforward purification. However, the reaction’s efficiency depends on strict anhydrous conditions to prevent hydrolysis of the TMS group.
A³-Coupling Catalyzed by Copper(I) Complexes
An alternative route employs enantioselective A³-coupling (aldehyde-alkyne-amine) using a copper(I) catalyst (Fig. 2).
Procedure :
- Catalyst Preparation : (R,R)-N-Nap-Pyrinap ligand (0.1 mol%) and CuBr (0.1 mol%) are mixed in dichloromethane (DCM) under nitrogen.
- Coupling : Trimethylsilylpropargyl aldehyde (1.2 equiv), phthalimide (1.0 equiv), and morpholine (1.5 equiv) are added sequentially at −20°C.
- Reaction : Stirred for 12 hours, then quenched with saturated NH₄Cl.
- Purification : Flash chromatography (DCM/acetone, 95:5) affords the product in 78–86% yield.
Key Data :
This method excels in stereocontrol, critical for pharmaceutical applications. However, it requires specialized ligands and stringent temperature control.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | A³-Coupling |
|---|---|---|
| Yield | 61–72% | 78–86% |
| Reaction Time | 24 h | 12 h |
| Catalyst | None | CuBr/Ligand |
| Stereoselectivity | None | >99% ee |
| Cost | Low | High |
The nucleophilic substitution route is preferred for large-scale synthesis due to lower costs, while A³-coupling is ideal for enantioselective applications.
Characterization and Spectral Data
- Molecular Formula : C₁₄H₁₅NO₂Si
- Molecular Weight : 257.36 g/mol
- ¹H NMR (CDCl₃, 500 MHz): δ 7.85–7.70 (m, 4H, phthalimide), 3.95–3.80 (m, 2H, CH₂), 0.15 (s, 9H, TMS).
- IR (KBr) : ν 2950 (C-H), 2150 (C≡C), 1770 (C=O) cm⁻¹.
Applications in Organic Synthesis
Propargylic Amine Derivatives
The compound serves as a precursor to propargylic amines via deprotection (hydrazine/ethanol), enabling access to tubulin inhibitors like (S)-(-)-N-acetylcolchinol.
Silicon-Based Polymers
Its TMS group facilitates Sonogashira couplings to synthesize conjugated polymers for optoelectronics.
Chemical Reactions Analysis
N-[3-(Trimethylsilyl)-2-propynyl]phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the phthalimide group can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
TMS-Phthalimide serves as a versatile intermediate in organic synthesis. Its alkyne functional group can participate in various coupling reactions, enabling the formation of complex organic molecules. For instance, it can be used in:
- Sonogashira Coupling : Facilitating the formation of carbon-carbon bonds between terminal alkynes and aryl halides.
- Click Chemistry : Engaging in reactions that yield 1,4-disubstituted triazoles, which are potential candidates for pharmaceutical applications .
Medicinal Chemistry
Research indicates that compounds containing phthalimide structures exhibit notable biological activities. TMS-Phthalimide may have applications in drug discovery due to its electrophilic nature, allowing it to interact with various biological targets. Some potential medicinal applications include:
- Antimicrobial Agents : Studies suggest that derivatives of phthalimides can exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Cancer Therapeutics : Phthalimides have shown promise in targeting cancer cells; thus, TMS-Phthalimide could be explored for synthesizing anticancer agents .
Case Study 1: Enantioselective Synthesis of Amines
A study demonstrated the use of TMS-Phthalimide in enantioselective syntheses of propargylic amines via copper-catalyzed A3-coupling reactions. This method allowed for the late-stage modification of drug molecules, showcasing its utility in pharmaceutical applications .
| Reaction Conditions | Yield | Enantiomeric Excess |
|---|---|---|
| Room Temperature | 81% | 96% |
| 0 °C | 90% | 90% |
Case Study 2: Catalysis in Organic Reactions
Research has highlighted the role of TMS-Phthalimide in catalyzing organic reactions under mild conditions. Its ability to stabilize reactive intermediates has been leveraged to improve reaction yields and selectivity .
Mechanism of Action
The mechanism of action of N-[3-(Trimethylsilyl)-2-propynyl]phthalimide involves its interaction with specific molecular targets and pathways. The phthalimide group can engage in n-π interactions with proximal amine sites, influencing the compound’s reactivity and binding properties . These interactions can affect the compound’s behavior in various chemical and biological systems, making it a versatile tool in research and development .
Comparison with Similar Compounds
Comparative Analysis with Similar Phthalimide Derivatives
Structural and Functional Group Comparisons
N-(3-(Trimethylsilyl)propyl)phthalimide (3s)
- Structure : Features a saturated propyl chain with a terminal TMS group (C₁₄H₁₉N₂NaO₂Si).
- Synthesis : Prepared in 38% yield as a colorless oil, confirmed by ¹H/¹³C NMR .
- Key Difference : The absence of an alkyne bond reduces reactivity toward cycloaddition reactions compared to the propargyl variant.
N-(Cyclohexylthio)phthalimide (NCTP)
- Structure: Contains a sulfur-linked cyclohexyl group (C₁₆H₁₅NO₂S).
- Application : Acts as a vulcanization accelerator in rubber production, enhancing heat resistance and chemical stability .
- Contrast : The thioether group enables radical-mediated crosslinking, unlike the TMS-propargyl group’s role in click chemistry .
N-(Sulfonyloxy)phthalimides
- Structure : Substituents include sulfonyloxy (e.g., tosyloxy) or acyloxy groups.
- Activity : Potent serine protease inhibitors (e.g., chymotrypsin inactivation at 250,000 M⁻¹s⁻¹) via suicide substrate mechanisms .
- Divergence : Reactive sulfonyloxy groups enable enzyme targeting, whereas the TMS-propargyl group is inert in biological systems .
N-Aryl Phthalimides (e.g., 3-Chloro-N-phenyl-phthalimide)
- Structure : Aromatic substituents (e.g., 3-chlorophenyl, 4-nitrophenyl) attached to phthalimide.
- Use: Monomers for polyimide synthesis; electronic effects from halogens/nitro groups enhance polymer thermal stability .
- Comparison : Aromatic substituents provide rigidity and π-π stacking, unlike the aliphatic TMS-propargyl chain .
Physicochemical and Reactivity Profiles
Biological Activity
N-[3-(Trimethylsilyl)-2-propynyl]phthalimide is an organic compound that combines a phthalimide moiety with a trimethylsilyl (TMS) group attached to a propynyl chain. Its molecular formula is C₁₃H₁₅NOSi, and it has potential applications in various fields, particularly medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its synthesis, reactivity, and potential therapeutic applications.
Chemical Structure and Properties
The unique structure of this compound allows it to participate in diverse chemical reactions. The alkyne functional group facilitates coupling reactions, while the phthalimide can be selectively modified to reveal amine functionalities. This versatility enhances its potential as a precursor in drug discovery and materials science .
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, compounds with similar phthalimide structures have demonstrated various biological activities, including:
- Antiproliferative Effects : Phthalimide derivatives have shown promise in inhibiting cancer cell proliferation. A study evaluating forty-three phthalimide derivatives found significant antiproliferative activity against human cervical cancer (HeLa) and hepatoma (HepG2) cell lines. Notably, certain derivatives demonstrated selectivity for cancer cells over normal fibroblast cells .
- Mechanism of Action : Molecular docking studies suggest that phthalimides may interact with key enzymes involved in cancer progression, such as DNMT1 and VEGFR2 . This interaction could elucidate their potential as therapeutic agents.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving the reaction of phthalic anhydride with trimethylsilylacetylene under specific conditions to form the desired product. The synthesis routes are crucial for optimizing yield and purity for biological evaluations.
Antiproliferative Activity
A notable study investigated the antiproliferative effects of various phthalimide derivatives on different cancer cell lines. The results indicated that:
- Compounds E1, E11, E12, and E16 reduced HeLa cell proliferation by approximately 40%.
- Compounds C7, C8, and C16 exhibited significant cytotoxicity against HeLa cells while showing minimal effects on normal murine fibroblast cells (3T3), suggesting a selective action against cancerous cells .
Interaction with Biological Targets
Further research focused on the interaction of phthalimide derivatives with biological targets. In silico studies indicated that these compounds could bind effectively to enzymes associated with cancer progression:
| Compound | Target Enzyme | Binding Affinity |
|---|---|---|
| C16 | DNMT1 | Higher than SAH |
| E11 | VEGFR2 | Lower than GIG |
These findings suggest that this compound and its derivatives may serve as lead compounds for developing new anticancer therapies .
Q & A
Basic: What are the common synthetic routes for N-[3-(Trimethylsilyl)-2-propynyl]phthalimide, and what experimental conditions are critical for optimizing yield?
Answer:
The synthesis typically involves the reaction of phthalimide with a propargyl bromide derivative functionalized with a trimethylsilyl (TMS) group. Key steps include:
- Alkyne Protection: The TMS group is introduced via silylation of propargyl bromide under inert conditions (e.g., N₂ atmosphere) using TMSCl and a base like triethylamine .
- Nucleophilic Substitution: The silylated propargyl bromide reacts with phthalimide in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., NaH or K₂CO₃) to form the target compound .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (from ethanol) is used to isolate the product .
Critical Conditions:
- Temperature control during silylation (0–25°C) to prevent side reactions.
- Anhydrous solvents and inert gas to avoid hydrolysis of the TMS group.
- Reaction monitoring via TLC or HPLC to track intermediate formation .
Advanced: How does the trimethylsilyl group influence the reactivity of the propargyl moiety in cross-coupling reactions?
Answer:
The TMS group acts as a protective and directing group:
- Steric Protection: It shields the alkyne from undesired nucleophilic attacks during synthesis .
- Sonogashira Coupling: The TMS group stabilizes the alkyne, enabling selective deprotection under mild conditions (e.g., KF/MeOH) post-coupling. This contrasts with non-silylated analogs, which require harsher conditions, risking decomposition .
- Mechanistic Insight: The bulky TMS group reduces electron density at the alkyne, altering reaction kinetics in palladium-catalyzed reactions. Comparative studies with N-(2-pentynyl)phthalimide (non-silylated) show a 20% increase in coupling efficiency for the TMS-protected derivative .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2150 cm⁻¹ (C≡C stretch) .
- Melting Point: Typically 72–74°C for crystalline forms .
- HPLC-MS: Confirms molecular weight (C₁₄H₁₅NO₂Si: theoretical [M+H]⁺ = 274.09) .
Advanced: How can researchers resolve contradictions in reported yields for phthalimide derivatives during scale-up synthesis?
Answer:
Discrepancies in yields (e.g., 72% in small-scale vs. 50% in pilot-scale) often arise from:
- Mixing Efficiency: Poor heat dissipation in large batches can lead to side reactions (e.g., hydrolysis of the TMS group). Use of flow reactors improves consistency .
- Purification Challenges: Column chromatography becomes inefficient at scale. Alternatives include fractional crystallization or switching to a more volatile solvent system (e.g., ethyl acetate/hexane) .
- Reagent Purity: Trace moisture in solvents reduces silylation efficiency. Rigorous drying (e.g., molecular sieves) is critical .
Case Study: A 2024 study achieved 85% yield by replacing DMF with THF and using microwave-assisted heating (50°C, 2 h) .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
The compound serves as a versatile intermediate:
- Peptide Mimetics: The propargyl group enables "click chemistry" for conjugating bioactive molecules (e.g., azide-functionalized drugs) .
- Protease Inhibitors: Phthalimide derivatives are precursors for α-ketoamide inhibitors, as seen in calpain inhibitor studies .
- Prodrug Design: The TMS group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
Advanced: What mechanistic insights explain the stability of the TMS group under basic conditions in phthalimide derivatives?
Answer:
The TMS group resists hydrolysis under mild bases (e.g., Na₂CO₃) due to:
- Electron Withdrawal: The phthalimide carbonyl withdraws electron density, reducing nucleophilic attack on the silicon center.
- Steric Hindrance: The bulky TMS and phthalimide groups shield the Si–C bond.
Contradiction: In strong bases (e.g., NaOH), rapid deprotection occurs (50 s at 0.18 M NaOH), necessitating pH-controlled reaction environments .
Basic: What safety precautions are required when handling this compound?
Answer:
- Irritant Properties: Wear gloves and eye protection; avoid inhalation (risk of respiratory irritation) .
- Environmental Hazard: Dispose via approved waste systems; the TMS group may persist in aquatic environments .
- Storage: Keep in airtight containers under N₂ at 4°C to prevent moisture-induced degradation .
Advanced: How does the electronic nature of substituents on phthalimide affect the reactivity of the propargyl group?
Answer:
Electron-withdrawing groups (e.g., nitro, bromo) on phthalimide:
- Increase Alkyne Reactivity: Enhance electrophilicity, accelerating nucleophilic substitutions (e.g., 2x faster in bromo-substituted analogs) .
- Reduce Stability: Increase susceptibility to hydrolysis, requiring lower reaction temperatures .
Comparative Data:
| Substituent | Reaction Rate (k, s⁻¹) | Hydrolysis Stability |
|---|---|---|
| H (parent) | 1.0 | High |
| Br | 2.1 | Moderate |
| NO₂ | 2.5 | Low |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
